molecular formula C19H24N4O6 B12375763 5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B12375763
M. Wt: 404.4 g/mol
InChI Key: RDZOWMXEQZYXNJ-UHFFFAOYSA-N
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Description

Thalidomide-NH-PEG2-C2-CH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a 2-unit polyethylene glycol linker. This compound is primarily used in proteolysis targeting chimeras (PROTAC) technology, which exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-PEG2-C2-CH2 involves the conjugation of Thalidomide with a polyethylene glycol linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Thalidomide-NH-PEG2-C2-CH2 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-PEG2-C2-CH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of Thalidomide-NH-PEG2-C2-CH2, which can be further utilized in different applications .

Scientific Research Applications

Thalidomide-NH-PEG2-C2-CH2 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and in the development of new chemical reactions.

    Biology: Employed in the study of protein degradation pathways and the development of PROTACs for targeted protein degradation.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer by selectively degrading disease-causing proteins.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Thalidomide-NH-PEG2-C2-CH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-NH-PEG2-C2-CH2 is unique due to its specific structure, which allows for the efficient and selective degradation of target proteins. Its incorporation of a 2-unit polyethylene glycol linker enhances its solubility and stability, making it a valuable tool in scientific research and therapeutic applications .

Properties

Molecular Formula

C19H24N4O6

Molecular Weight

404.4 g/mol

IUPAC Name

5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C19H24N4O6/c20-5-7-28-9-10-29-8-6-21-12-1-2-13-14(11-12)19(27)23(18(13)26)15-3-4-16(24)22-17(15)25/h1-2,11,15,21H,3-10,20H2,(H,22,24,25)

InChI Key

RDZOWMXEQZYXNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCN

Origin of Product

United States

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